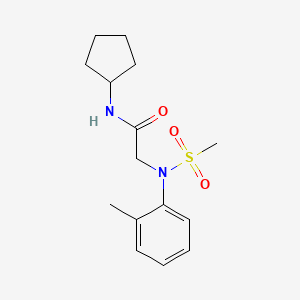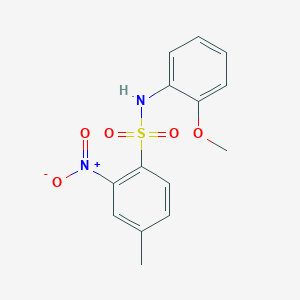
N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. The unique chemical structure of MNBS makes it a promising candidate for the development of novel therapeutics for various diseases.
作用機序
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. MNBS has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, MNBS has been shown to inhibit the activation of nuclear factor-kappa B, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. In cancer cells, MNBS has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In animal models of inflammation, MNBS has been shown to reduce inflammation and tissue damage. MNBS has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
MNBS has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. MNBS is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, MNBS has some limitations as well. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Additionally, MNBS has not yet been tested in clinical trials, so its efficacy and safety in humans are unknown.
将来の方向性
There are several future directions for research on MNBS. One area of research is to further elucidate the mechanism of action of MNBS. This will help to identify potential targets for therapeutic intervention and improve our understanding of the biochemical and physiological effects of MNBS. Another area of research is to evaluate the toxicity and pharmacokinetics of MNBS in animal models. This will help to determine the safety and efficacy of MNBS in humans. Finally, clinical trials are needed to evaluate the potential therapeutic applications of MNBS in humans. These trials will provide valuable information on the efficacy and safety of MNBS and help to determine its potential as a novel therapeutic agent.
合成法
MNBS can be synthesized by reacting 2-methoxyaniline with 4-methyl-2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MNBS as a yellow solid with a high purity of over 95%. This synthesis method has been optimized and validated by various research groups, making it a reliable and reproducible method for the production of MNBS.
科学的研究の応用
MNBS has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. MNBS has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. MNBS has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-7-8-14(12(9-10)16(17)18)22(19,20)15-11-5-3-4-6-13(11)21-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERASXSSRNLQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
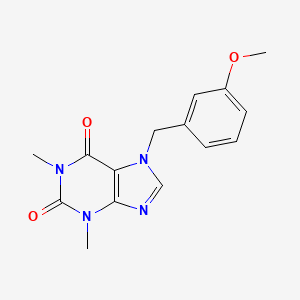
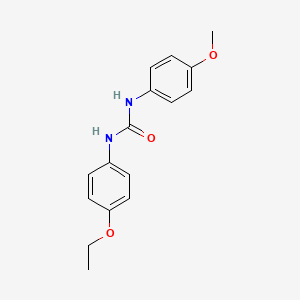
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)

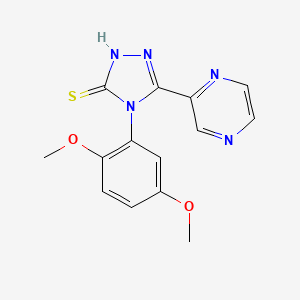
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
